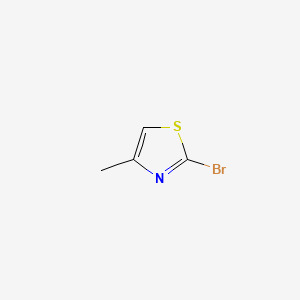

2-Bromo-4-methylthiazole

Descripción

Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. ijarsct.co.innih.gov Its unique electronic properties and ability to participate in various chemical reactions make it a privileged scaffold in drug discovery. nih.gov The thiazole moiety is present in a diverse range of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. ijarsct.co.intandfonline.comresearchgate.net A notable example of a naturally occurring and vital thiazole-containing compound is Vitamin B1 (thiamine), which plays a crucial role in the nervous system. ijarsct.co.inresearchgate.net The versatility of the thiazole nucleus allows for substitutions at its 2, 4, and 5 positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. ijarsct.co.in

Role of 2-Bromo-4-methylthiazole as a Synthetic Intermediate

This compound, with the chemical formula C4H4BrNS, is a key building block in organic synthesis. The presence of a bromine atom at the 2-position of the thiazole ring renders this position highly susceptible to a variety of chemical transformations, particularly cross-coupling reactions. researchgate.net This reactivity makes it an invaluable intermediate for the synthesis of more complex and functionalized thiazole derivatives. chemimpex.com

The bromine atom can be readily displaced or coupled with other organic fragments through well-established catalytic methods such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 2-position. researchgate.net Consequently, this compound serves as a versatile precursor for the construction of novel molecular architectures with potential applications in materials science and medicinal chemistry. chemimpex.com

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives has been multifaceted, spanning various domains of chemical and biological sciences. A significant area of investigation focuses on its utility in the synthesis of biologically active compounds. For instance, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents.

Furthermore, the compound is instrumental in the development of novel synthetic methodologies. Researchers have utilized this compound to explore and optimize various catalytic cross-coupling reactions, leading to the efficient synthesis of complex heterocyclic systems. researchgate.netbeilstein-journals.org Studies have also delved into the synthesis of this compound-5-carboxamide derivatives, which have shown promise as potent microbial agents. asianpubs.orgresearchgate.net The synthesis of thiazole-triazole hybrids from this compound has also been reported, highlighting the compound's role in creating diverse molecular scaffolds. bakhtiniada.ru

Recent research has also focused on chemoenzymatic synthesis approaches, where this compound-5-carboxyl-CoA has been used as a substrate for enzymes to produce novel bioactive molecules. mdpi.comresearchgate.net These research efforts underscore the enduring importance of this compound as a fundamental building block in the ongoing quest for new materials and therapeutic agents.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWJAAGXUDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338868 | |

| Record name | 2-Bromo-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7238-61-1 | |

| Record name | 2-Bromo-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 4 Methylthiazole and Its Precursors

Conventional Synthetic Routes to 2-Bromo-4-methylthiazole

Preparation via Bromination Reactions

Direct bromination of a pre-existing thiazole (B1198619) ring is a fundamental approach. For instance, the synthesis of 4-bromo-3-methylisothiazole (B1288822) is accomplished through the electrophilic bromination of 3-methylisothiazole. In a similar vein, 5-bromo-4-(4-halophenyl)-2-methylthiazole is synthesized from 4-(4-halophenyl)-2-methylthiazole using N-Bromosuccinimide. nih.gov

A comprehensive study has revisited and optimized the synthesis of a full family of bromothiazoles, including 2-bromothiazole (B21250), through sequential bromination and debromination steps, notably avoiding the use of elemental bromine. researchgate.net

Derivations from 2-Amino-4-methylthiazole (B167648)

A widely utilized method for introducing a bromine atom at the 2-position of the thiazole ring is the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of an aryl amine, in this case, 2-amino-4-methylthiazole, followed by a reaction with a copper(I) halide, such as copper(I) bromide. nih.govmasterorganicchemistry.com The process is initiated by treating the aromatic amine with nitrous acid (formed from sodium nitrite (B80452) and a strong acid) to create a diazonium salt. masterorganicchemistry.com This intermediate then reacts with the copper(I) bromide to yield the desired this compound. masterorganicchemistry.com The Sandmeyer reaction is valued for its ability to introduce substituents to aromatic rings in patterns not easily achieved through direct substitution. organic-chemistry.org

Advanced and Green Synthetic Approaches

In response to the growing need for sustainable chemical processes, advanced and environmentally friendly methods for thiazole synthesis have been developed. These approaches prioritize efficiency, reduced waste, and the use of less hazardous materials. nih.govresearchgate.net

One-Pot Synthetic Procedures for 2-Substituted-4-methylthiazole Derivatives

One-pot synthesis offers a streamlined approach by combining multiple reaction steps into a single procedure, thereby increasing efficiency and reducing waste. A practical one-pot method has been developed for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials like ethyl acetoacetate, N-bromosuccinimide, and thiourea (B124793) or its derivatives. researchgate.nettandfonline.com This method has been shown to significantly increase yields compared to traditional two-step syntheses. tandfonline.com

Another example involves a one-pot, three-component reaction for synthesizing novel thiazole derivatives. nih.gov Furthermore, multicomponent, one-pot protocols have been utilized to synthesize complex thiazole-containing molecules, highlighting the efficiency and atom economy of these methods. ijcce.ac.ir The synthesis of 2-aminothiazole (B372263) derivatives has also been achieved through a one-pot reaction using trichloroisocyanuric acid as a green halogen source in the presence of a novel nanocatalyst. nih.gov

Environmentally Benign Solvents and Catalytic Systems in Thiazole Synthesis

Green chemistry principles are increasingly being applied to thiazole synthesis, focusing on the use of environmentally benign solvents and catalysts. nih.govbepls.com Research has explored the use of green solvents, recyclable catalysts, and solvent-free conditions to minimize the environmental impact of these synthetic processes. bepls.comsruc.ac.ukosi.lv For example, a method for synthesizing 2-aminothiazoles has been developed using PEG-400, a green solvent, at elevated temperatures. bepls.com The use of water and tetrahydrofuran (B95107) (THF) as a mixed solvent system has also been reported as a greener alternative to chlorinated solvents in the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. tandfonline.com

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields in the synthesis of thiazole derivatives. nih.govresearchgate.net This technique offers several advantages over conventional heating, including shorter reaction times, higher yields, and often, cleaner reactions with fewer byproducts. researchgate.netnih.gov The Hantzsch thiazole synthesis, a classic method for preparing aminothiazoles, has been successfully adapted to microwave conditions, resulting in significantly reduced reaction times and improved yields compared to conventional heating. nih.gov

Microwave irradiation has also been employed in the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones, demonstrating its utility in constructing complex heterocyclic systems. nih.gov Furthermore, a microwave-assisted, one-pot synthesis of 2-amino-1,3-thiazoles from alcohols has been reported, showcasing the versatility of this technology in modern organic synthesis. acs.org

Interactive Data Table: Comparison of Synthetic Methods

| Synthetic Approach | Key Features | Advantages |

| Conventional Bromination | Direct reaction with a brominating agent. | Straightforward for certain substrates. |

| Sandmeyer Reaction | Diazotization of an amino group followed by displacement with a bromide. | Allows for specific regiochemistry. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. researchgate.nettandfonline.com |

| Green Solvents/Catalysts | Use of environmentally friendly reaction media and catalysts. | Reduced environmental impact. nih.govbepls.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, often higher yields. nih.govresearchgate.net |

Synthesis of Key Intermediates and Analogues

The preparation of functionalized this compound derivatives often begins with the construction of the thiazole ring, followed by bromination and subsequent modifications of substituents at the C4 and C5 positions. The following sections detail the synthetic routes to important carboxylated and formylated intermediates.

Ethyl this compound-5-carboxylate Synthesis

The synthesis of ethyl this compound-5-carboxylate typically involves a multi-step sequence starting from readily available materials. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. This is often followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position.

One established route begins with the cyclization of ethyl 2-chloroacetoacetate with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate. This intermediate is then subjected to diazotization followed by bromination to yield the target compound.

Reaction Scheme: Synthesis of Ethyl this compound-5-carboxylate

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1. Cyclization | Ethyl 2-chloroacetoacetate, Thiourea | - | Ethanol | 70–80 °C | 15 min | 91% |

| 2. Diazotization & Bromination | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Sodium nitrite, Hydrobromic acid | Dimethyl sulfoxide | 0 °C to rt | 0.5 h | - |

This compound-5-carboxylic Acid Preparation

The corresponding carboxylic acid, this compound-5-carboxylic acid, is a valuable intermediate for the synthesis of amides and other derivatives. georganics.skchemicalbook.com It is typically prepared by the hydrolysis of the corresponding ethyl ester, ethyl this compound-5-carboxylate. This saponification is usually carried out under basic conditions, for example, using an aqueous solution of a strong base like lithium hydroxide, followed by acidification to precipitate the carboxylic acid.

Reaction Scheme: Synthesis of this compound-5-carboxylic acid

| Reactant | Reagents | Solvent | Temperature | Time |

| Ethyl this compound-5-carboxylate | 1. LiOH (1M aq.) 2. TFA | Methanol | 50 °C | 1 h |

Formation of This compound-5-carbaldehyde (B2356960)

The synthesis of this compound-5-carbaldehyde can be approached through several synthetic strategies, primarily involving the reduction of a carboxylic acid derivative or the oxidation of a primary alcohol.

A plausible and common method for this transformation is the reduction of the this compound-5-carboxylic acid. The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. However, modern synthetic methods allow for this conversion. One approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride can then be reduced to the aldehyde using a mild reducing agent in a Rosenmund-type reduction or by using specific hydride reagents.

Alternatively, the ethyl ester, ethyl this compound-5-carboxylate, can be reduced to the corresponding primary alcohol, (2-bromo-4-methylthiazol-5-yl)methanol, using a strong reducing agent like lithium aluminum hydride. Subsequent mild oxidation of this alcohol, for example with manganese dioxide or pyridinium (B92312) chlorochromate (PCC), would yield the desired aldehyde, this compound-5-carbaldehyde.

Another potential route is the direct formylation of a suitable this compound precursor. A Vilsmeier-Haack type reaction could introduce the formyl group at the C5 position, although this may be complicated by the directing effects of the existing substituents.

Proposed Reaction Scheme: Synthesis of this compound-5-carbaldehyde via Oxidation

| Step | Reactant | Reagent | Solvent | Temperature |

| 1. Reduction | Ethyl this compound-5-carboxylate | LiAlH4 | Diethyl ether | - |

| 2. Oxidation | (2-Bromo-4-methylthiazol-5-yl)methanol | PCC | Dichloromethane | 25-30 °C |

Chemical Reactivity and Functionalization of 2 Bromo 4 Methylthiazole

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgfishersci.se The inherent electron-withdrawing nature of the thiazole ring system facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination sequence. wikipedia.org

2-Bromo-4-methylthiazole can react with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form 2-aminothiazole (B372263) derivatives. These reactions typically require heat and may be performed in the presence of a base to neutralize the hydrogen bromide generated. For instance, the reaction of 2-bromothiazole (B21250) with pyrrolidine (B122466) has been reported to yield 2-pyrrolidinylthiazole. unibo.it While uncatalyzed reactions are possible, modern cross-coupling methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst, have become a more general and efficient approach for forming carbon-nitrogen bonds with aryl and heteroaryl halides. wikipedia.org

| Reactant | Nucleophile | Product | Conditions |

| 2-Bromothiazole | Pyrrolidine | 2-Pyrrolidinylthiazole | Room Temperature, 48h |

Similarly, sulfur-based nucleophiles, which are known for their high nucleophilicity, can displace the bromide at the C-2 position. nih.gov Thiolate anions (RS⁻), generated from thiols in the presence of a base, are effective nucleophiles for this transformation, leading to the formation of 2-alkylthio- or 2-arylthio-4-methylthiazole derivatives. These reactions are classic examples of nucleophilic aromatic substitution, where the soft and highly polarizable sulfur atom readily attacks the electrophilic C-2 carbon of the thiazole ring. nih.govbritannica.com

Lithiation and Subsequent Electrophilic Quenching for C-5 Functionalization

While the C-2 position is activated for substitution and cross-coupling, the C-5 position represents the most acidic proton on the this compound ring. This acidity allows for regioselective deprotonation using strong bases, typically organolithium reagents, to form a potent nucleophilic intermediate that can be trapped with various electrophiles.

The functionalization of the C-5 position is commonly achieved through deprotonation using a strong, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a preferred reagent for this purpose. growingscience.com The regioselectivity is directed by the sulfur atom at position 1, which stabilizes the resulting carbanion at the adjacent C-5 position through inductive effects and potential d-orbital overlap. This process, a form of directed ortho-metalation (DoM), selectively generates the 5-lithio-2-bromo-4-methylthiazole intermediate, avoiding competitive reactions such as halogen-lithium exchange at the C-2 position. growingscience.comwikipedia.orgbaranlab.org Studies on the closely related 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) have demonstrated that lithiation with LDA proceeds cleanly at the C-5 position. growingscience.com

The 5-lithio-2-bromo-4-methylthiazole species is a versatile synthetic intermediate that reacts readily with a wide array of electrophiles. This allows for the introduction of various functional groups at the C-5 position. For example, quenching the lithiated intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with carbon dioxide (CO₂) followed by an acidic workup produces the corresponding 5-carboxylic acid. growingscience.com This strategy provides a powerful tool for elaborating the thiazole core structure.

| Lithiated Substrate (Analogue) | Electrophile | Resulting C-5 Functional Group |

| 5-Lithio-2-bromo-4-(dioxolanyl)thiazole | Acetaldehyde | 1-Hydroxyethyl |

| 5-Lithio-2-bromo-4-(dioxolanyl)thiazole | Cyclohexanone | 1-Hydroxycyclohexyl |

| 5-Lithio-2-bromo-4-(dioxolanyl)thiazole | Carbon Dioxide (CO₂) | Carboxylic Acid |

Data based on the reactivity of the analogous compound 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. growingscience.com

Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The carbon-bromine bond at the electron-deficient C-2 position is readily activated by palladium(0) catalysts, initiating a catalytic cycle that results in the formation of a new C-C bond.

Prominent examples of cross-coupling reactions applicable to this compound include the Negishi, Stille, and Suzuki couplings. nih.gov

Negishi Coupling: This reaction involves the coupling of the bromothiazole with an organozinc reagent. It is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. nih.govbaranlab.org 2-Bromothiazoles have been shown to be effective substrates in Negishi couplings. unibo.it

Stille Coupling: In this reaction, an organotin (stannane) reagent is coupled with the bromothiazole. Stille reactions are valued for their stability to air and moisture and the commercial availability of many stannane (B1208499) reagents. fishersci.segrowingscience.com

Suzuki Coupling: This involves coupling with an organoboron compound, typically a boronic acid or ester. The Suzuki reaction is favored for its mild conditions and the low toxicity of the boron-based reagents and byproducts.

These reactions provide reliable and versatile routes to synthesize 2-alkyl, 2-alkenyl, and 2-aryl-4-methylthiazole derivatives, significantly expanding the molecular diversity accessible from this starting material. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Key Features |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, broad functional group tolerance. nih.gov |

| Stille Coupling | Organostannane (R-SnR'₃) | Reagents are stable to air and moisture. fishersci.se |

| Suzuki Coupling | Organoboron (R-B(OH)₂) | Mild conditions, low toxicity of reagents. |

Formation of Fused Heterocyclic Systems from this compound Derivatives

The chemical reactivity of this compound and its derivatives serves as a cornerstone for the synthesis of complex fused heterocyclic systems. The bromine atom at the 2-position is a versatile functional handle, enabling a variety of transformations including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic construction of bicyclic and hybrid heterocyclic compounds with significant applications in medicinal chemistry. The following sections detail the synthetic routes from this compound derivatives to three important classes of fused and hybrid systems: imidazo[2,1-b]thiazoles, thiazole-pyrazoline hybrids, and thiazole-pyrazole hybrids.

Imidazo[2,1-b]thiazole (B1210989) Derivatives

The synthesis of the imidazo[2,1-b]thiazole scaffold, a privileged bicyclic system in drug discovery, frequently originates from 2-aminothiazole precursors. A common and efficient pathway involves the initial transformation of this compound into its corresponding 2-amino-4-methylthiazole (B167648) derivative. This key intermediate is then typically subjected to a cyclocondensation reaction with an α-halocarbonyl compound, a classic method known as the Hantzsch thiazole synthesis. rsc.orgresearchgate.net

The reaction involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole ring on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final fused aromatic system. Various α-bromo aralkyl ketones, such as substituted phenacyl bromides, are employed to generate a diverse library of imidazo[2,1-b]thiazole derivatives. Modern synthetic protocols may utilize techniques like microwave irradiation to accelerate the reaction. derpharmachemica.com

Table 1: Synthesis of Imidazo[2,1-b]thiazole Derivatives

| 2-Aminothiazole Precursor | α-Haloketone Reactant | Resulting Imidazo[2,1-b]thiazole Product |

|---|---|---|

| 2-Amino-4-methylthiazole | 2-Bromoacetophenone | 2-Phenyl-6-methylimidazo[2,1-b]thiazole |

| 2-Amino-4-methylthiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)-6-methylimidazo[2,1-b]thiazole |

| 2-Amino-4-methylthiazole | 2-Bromo-1-(4-nitrophenyl)ethanone | 6-Methyl-2-(4-nitrophenyl)imidazo[2,1-b]thiazole |

| 2-Amino-4-methylthiazole | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)-6-methylimidazo[2,1-b]thiazole |

Thiazole-Pyrazoline Hybrid Compounds

The construction of hybrid molecules incorporating both thiazole and pyrazoline rings can be effectively achieved by forming a direct bond between the two pre-existing heterocycles. Utilizing this compound as the electrophilic partner, modern cross-coupling methodologies such as the Buchwald-Hartwig amination offer a powerful route to these structures. nih.govresearchgate.net This reaction creates a C-N bond between the C2 position of the thiazole ring and a nitrogen atom of the pyrazoline ring.

The reaction typically requires a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). This approach allows for the direct coupling of the this compound core with various substituted pyrazolines that possess an N-H bond, leading to a diverse range of thiazole-pyrazoline hybrids.

Table 2: Synthesis of Thiazole-Pyrazoline Hybrids via Buchwald-Hartwig Amination

| Thiazole Substrate | Pyrazoline Substrate | Resulting Hybrid Compound | Typical Catalyst/Ligand System |

|---|---|---|---|

| This compound | Pyrazoline | 1-(4-Methylthiazol-2-yl)pyrazoline | Pd₂(dba)₃ / BINAP |

| This compound | 5-Phenyl-4,5-dihydro-1H-pyrazole | 1-(4-Methylthiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | Pd(OAc)₂ / Xantphos |

| This compound | 5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole | 5-(4-Chlorophenyl)-1-(4-methylthiazol-2-yl)-4,5-dihydro-1H-pyrazole | Pd₂(dba)₃ / BINAP |

| This compound | 3-Methyl-5-phenyl-4,5-dihydro-1H-pyrazole | 3-Methyl-1-(4-methylthiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | Pd(OAc)₂ / Xantphos |

Thiazole-Pyrazole Hybrid Compounds

The synthesis of thiazole-pyrazole hybrid compounds, where the two aromatic heterocyclic rings are directly linked, is efficiently accomplished using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose, creating a C-C bond between the thiazole and pyrazole (B372694) moieties. nih.govrsc.org

In this reaction, this compound serves as the halo-heterocyclic electrophile, which is coupled with a pyrazoleboronic acid or a pyrazoleboronic acid pinacol (B44631) ester. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a base, such as potassium carbonate or potassium phosphate, to facilitate the catalytic cycle. mdpi.com This methodology provides a versatile and high-yielding route to a wide array of substituted thiazole-pyrazole hybrids. rsc.org

Table 3: Synthesis of Thiazole-Pyrazole Hybrids via Suzuki-Miyaura Coupling

| Thiazole Substrate | Pyrazole-Boronic Acid/Ester | Resulting Hybrid Compound | Typical Catalyst/Base System |

|---|---|---|---|

| This compound | 1H-Pyrazole-4-boronic acid | 4-(4-Methylthiazol-2-yl)-1H-pyrazole | Pd(PPh₃)₄ / K₂CO₃ |

| This compound | 1-Methyl-1H-pyrazole-5-boronic acid | 2-(1-Methyl-1H-pyrazol-5-yl)-4-methylthiazole | Pd(dppf)Cl₂ / K₃PO₄ |

| This compound | 1-Phenyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)thiazole | XPhos Pd G2 / K₃PO₄ |

| This compound | 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid | tert-Butyl 4-(4-methylthiazol-2-yl)-1H-pyrazole-1-carboxylate | Pd(PPh₃)₄ / K₂CO₃ |

Antimicrobial Agents Derived from this compound Scaffold

The thiazole nucleus is a core component of many antimicrobial drugs, including the pioneering penicillins. nih.gov The this compound scaffold has been extensively utilized to generate novel compounds with broad-spectrum antibacterial and antifungal activities.

Thiazole carboxamide derivatives have demonstrated significant potential as antibacterial agents. Research has shown that various derivatives exhibit considerable inhibition against both Gram-positive and Gram-negative bacteria. For instance, a series of (2-aminothiazol-4-yl) methyl ester derivatives displayed prominent antibacterial activities when compared to reference drugs. biointerfaceresearch.com

The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. For example, some benzothiazole derivatives have been found to inhibit dihydroorotase, a key enzyme in pyrimidine biosynthesis, with methyl and bromo substitutions on the benzothiazole ring enhancing this activity. nih.gov Other derivatives act by inhibiting uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), another crucial enzyme in bacterial cell wall synthesis. nih.gov

| Compound Type | Target Bacteria | Activity | Reference |

| (2-aminothiazol-4-yl) methyl ester derivatives | Various | Prominent antibacterial activity | biointerfaceresearch.com |

| Benzothiazole derivatives with methyl and bromo groups | S. aureus, Bacillus subtilis, E. coli | Maximum inhibition (ZOI = 21–27 mm) | nih.gov |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | Active (MIC = 0.09–0.18 mg/ml) | nih.gov |

This table is interactive. Click on the headers to sort.

Thiazole derivatives have also emerged as potent antifungal agents, particularly against Candida albicans, a common cause of opportunistic infections. nih.gov Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov The mechanism of action for some of these compounds involves the disruption of the fungal cell wall, as evidenced by the increased MIC values in the presence of the osmoprotectant sorbitol. nih.gov

| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | nih.gov |

This table is interactive. Click on the headers to sort.

Anti-inflammatory Therapeutic Candidates

The thiazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) meloxicam (B1676189), highlighting its potential in the development of anti-inflammatory agents. nih.gov Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways. For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity, with some compounds showing better efficacy than the reference drug indomethacin. nih.gov The anti-inflammatory action of many thiazole-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostanoids. nih.gov

| Compound Series | In vivo Activity | Mechanism of Action | Reference |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Moderate to good | COX inhibition | nih.gov |

| 4-methylthiazole-based thiazolidinones | Potent (up to 66.7% inhibition) | COX-1 inhibition | researchgate.net |

This table is interactive. Click on the headers to sort.

Antineoplastic and Anticancer Research

Thiazole-containing compounds have shown significant promise in anticancer research. nih.govmdpi.com The antineoplastic drug tiazofurin, for instance, features a thiazole ring. nih.gov Stilbene (B7821643) analogs incorporating a thiazole moiety, derived from precursors like this compound, have been designed and synthesized as novel DNA topoisomerase IB inhibitors. nih.gov An MTT assay against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines revealed that many of these compounds exhibited high cytotoxicity, with IC50 values in the micromolar range. nih.gov Specifically, compounds like (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole showed potent cytotoxicity with IC50 values of 0.78 and 0.62 µM against MCF-7 and HCT116, respectively. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | 0.78 | DNA Topoisomerase IB | nih.gov |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | 0.62 | DNA Topoisomerase IB | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 | 0.15 (VEGFR-2 inhibition) | VEGFR-2 | mdpi.com |

This table is interactive. Click on the headers to sort.

Antitubercular Activity of Thiazole Derivatives

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The 2-aminothiazole-4-carboxylate scaffold, accessible from this compound, has been identified as a promising template for new anti-TB drugs. nih.govresearchgate.net Research has led to the identification of compounds with excellent activity against Mycobacterium tuberculosis H37Rv. nih.gov For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a remarkable MIC of 0.06 µg/ml (240 nM). nih.govresearchgate.net Interestingly, this compound did not inhibit the β-ketoacyl synthase enzyme mtFabH, suggesting an alternative mechanism of action. nih.govresearchgate.net Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was a potent inhibitor of mtFabH but was not active against the whole cell organism. nih.govresearchgate.net

| Compound | Target | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | N/A | nih.govresearchgate.net |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | >200 | 0.95 | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Antimalarial Potential of Thiazole-Based Compounds

The fight against malaria is hampered by the spread of drug-resistant parasites, making the discovery of new antimalarial agents a priority. Thiazole-based compounds have been explored for their potential to combat this disease. A series of novel thiosemicarbazone and thiazole derivatives were designed, synthesized, and evaluated for their antimalarial activity against Plasmodium falciparum. researchgate.net One compound, Kp-9, which features an electron-withdrawing group on a phenyl ring attached to the thiazole, exhibited potent inhibitory activity against P. falciparum with an IC50 value of 0.29 µg/mL, which was significantly more potent than the reference drug quinine (IC50 of 1.26 µg/mL). researchgate.net

| Compound | Parasite Strain | IC50 (µg/mL) | Reference |

| Kp-9 (thiosemicarbazone & thiazole derivative) | Plasmodium falciparum | 0.29 | researchgate.net |

| Quinine (Reference Drug) | Plasmodium falciparum | 1.26 | researchgate.net |

This table is interactive. Click on the headers to sort.

This article focuses on the chemical compound this compound, detailing its applications in medicinal chemistry and drug discovery based on the therapeutic potential of its core thiazole structure.

Applications in Agrochemicals

Building Block for Crop Protection Agents

2-Bromo-4-methylthiazole is recognized as a fundamental building block for the synthesis of various crop protection agents. google.com Its stable structure and the presence of a reactive bromine atom at the 2-position of the thiazole (B1198619) ring allow chemists to incorporate this specific heterocyclic moiety into larger, more complex molecular frameworks. This process is a key strategy in the discovery of new active ingredients for agriculture.

The synthesis of novel agrochemicals often involves a multi-step process where specific chemical fragments, known for their biological efficacy, are combined. The 4-methylthiazole (B1212942) group is a known toxophore in certain fungicides, and this compound provides a direct route for its inclusion. Research into the creation of new potential agrochemicals demonstrates how related brominated thiazoles are synthesized and utilized. For example, a common pathway involves the modification of a pre-existing thiazole structure. In one documented synthesis, 2-Amino-4-methylthiazole-5-ethylcarboxylate is converted into Ethyl-2-bromo-4-methylthiazole-5-carboxylate through a diazotization reaction followed by bromination. researchgate.net This resulting compound is a direct analogue of this compound, containing the essential reactive bromine atom on the thiazole ring, which is then used for further chemical elaboration. researchgate.net

This intermediate, Ethyl-2-bromo-4-methylthiazole-5-carboxylate , can then be transformed into its corresponding carboxylic acid, This compound-5-carboxylic acid , through hydrolysis. researchgate.net This acid is a critical precursor that can be converted into an acid chloride or activated in other ways to form amide bonds, a common linkage in many modern fungicides. google.com

Table 1: Key Intermediates Synthesized from Thiazole Precursors

| Compound Name | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| Ethyl-2-bromo-4-methylthiazole-5-carboxylate | 2-Amino-4-methylthiazole-5-ethylcarboxylate | Diazotization and Bromination | researchgate.net |

| This compound-5-carboxylic acid | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | Hydrolysis | researchgate.net |

Precursor to Fungicides and Herbicides

The utility of this compound and its derivatives extends to their role as direct precursors in the synthesis of fungicides and herbicides. google.com The development of thiazole amide fungicides, in particular, highlights the importance of this class of compounds. These fungicides are characterized by an amide linkage connected to the thiazole ring system.

A prominent example of a commercial fungicide within this class is Thifluzamide . researchgate.net Thifluzamide is known for its efficacy against a range of fungal pathogens, particularly those in the Basidiomycetes class, such as Rhizoctonia species. google.com The chemical structure of Thifluzamide features a central 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide core. The synthesis of this core structure relies on intermediates that are functionally similar to this compound. google.com

The general synthetic strategy involves the reaction of a thiazole carboxylic acid chloride with a substituted aniline. google.com The research pathway detailed by Gudla and Boodida (2015) shows the synthesis of This compound-5-carboxylic acid , which is an ideal precursor for creating such an amide bond. researchgate.net By converting the carboxylic acid to a more reactive form, such as an acid chloride, it can readily react with an appropriate aniline to yield the final fungicidal molecule. This demonstrates the direct lineage from a brominated methylthiazole building block to a complex, high-value agrochemical.

Table 2: Research Findings on Thiazole Derivatives

| Derivative Class | Synthetic Approach | Application | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-Thiazole Hybrids | Cyclocondensation of a thiazole-ethanone intermediate with hydrazine. | Potential new bioactive compounds. | A facile, multi-step synthesis was developed to create novel heterocyclic systems based on the this compound scaffold. | researchgate.net |

The strategic use of this compound as a starting point or key intermediate allows for the efficient construction of the thiazole core found in these potent agrochemicals, solidifying its importance in the field of crop protection.

Biochemical and Analytical Applications

Reagent in Biochemical Assays

While not typically a primary reagent in standard biochemical assays, 2-Bromo-4-methylthiazole is instrumental as an intermediate in the synthesis of compounds that are subsequently used in biological evaluations. Its reactive bromo group and thiazole (B1198619) core make it a valuable starting material for creating libraries of compounds for screening purposes. For instance, derivatives of this compound are synthesized to investigate structure-activity relationships in various biological pathways.

The primary utility of this compound in this context is in the development of novel molecules for biochemical testing. Researchers utilize it in multi-step syntheses to produce derivatives that are then subjected to a range of biochemical assays to determine their biological effects.

Enzyme Inhibition Studies

This compound is a key precursor in the synthesis of various enzyme inhibitors. The thiazole nucleus is a common scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. By modifying the this compound core, scientists have developed potent inhibitors for a range of enzymes.

One significant area of research is the development of DNA topoisomerase IB inhibitors. nih.gov Thiazole-based stilbene (B7821643) analogs, synthesized using precursors derived from bromo-thiazole structures, have shown promising inhibitory activity against this enzyme, which is a key target in cancer therapy. nih.gov While this compound itself is not the inhibitor, its structural motifs are integral to the design of these active molecules.

In a similar vein, studies on other thiazole derivatives have demonstrated significant inhibitory potential against various enzymes. For example, certain 2-aminothiazole (B372263) derivatives have been identified as inhibitors of carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and BChE), which are implicated in a variety of physiological processes and diseases. nih.gov A related compound, 2-amino-4-(4-bromophenyl)thiazole, showed notable inhibition against hCA II, AChE, and BChE with the following inhibition constants (Ki). nih.gov

| Enzyme | Inhibitor | Ki (µM) |

|---|---|---|

| hCA II | 2-amino-4-(4-bromophenyl)thiazole | 0.124 ± 0.017 |

| AChE | 2-amino-4-(4-bromophenyl)thiazole | 0.129 ± 0.030 |

| BChE | 2-amino-4-(4-bromophenyl)thiazole | 0.083 ± 0.041 |

These findings underscore the importance of the bromo-thiazole scaffold in designing potent enzyme inhibitors, a process where this compound can serve as a crucial starting material.

Analytical Standard for Thiazole Derivatives

In the field of analytical chemistry, this compound is utilized as an analytical standard for the identification and quantification of other thiazole derivatives. chemimpex.com In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a known concentration of a standard compound is necessary for the accurate measurement of analytes in a sample.

Structure Activity Relationship Sar Studies of 2 Bromo 4 Methylthiazole Derivatives

Influence of Substituents on Biological Activity

The biological activity of 2-bromo-4-methylthiazole derivatives is significantly modulated by the nature and position of various substituents. The bromine atom at the 2-position of the thiazole (B1198619) ring is a key feature, often contributing to enhanced biological effects. For instance, studies have shown that bromo-substituted thiazole derivatives exhibit potent antifungal activity, particularly against Aspergillus niger nih.gov.

The introduction of different substituents on a phenyl ring attached to the thiazole core has been extensively explored to establish clear SAR trends. Generally, the presence of electron-withdrawing groups on an attached phenyl ring is beneficial for antimicrobial activity. This is exemplified by derivatives where halogens such as chlorine, fluorine, and bromine are placed at the para position of the phenyl ring, leading to enhanced antifungal and antibacterial activities nih.govnih.gov. The electron-withdrawing nature of these substituents is thought to play a crucial role in the interaction with biological targets nih.gov.

Conversely, the position of the substituent on the phenyl ring can also have a dramatic effect. For example, in a series of 4-(p-halophenyl)-thiazolyl derivatives, chloro substitution was found to be favorable for antibacterial activity, while a bromo substituent in the same position led to inactivation of the compounds nih.gov. This highlights the subtle electronic and steric effects that govern the biological response.

Table 1: Influence of Phenyl Ring Substituents on the Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Phenyl Substituent | Biological Activity | Reference |

|---|---|---|---|

| 1 | p-Chloro | Enhanced antibacterial activity | nih.gov |

| 2 | p-Bromo | Inactive (antibacterial) | nih.gov |

| 3 | p-Nitro | Potent antimicrobial activity | nih.gov |

| 4 | p-Methoxy | Variable activity | nih.gov |

Thiazole Ring Modifications and their Impact on Efficacy

Modifications involving the thiazole ring of this compound have led to the development of novel derivatives with altered and often improved biological profiles. One significant strategy has been the creation of multimeric thiazole structures, such as di-, tri-, and tetrathiazole moieties. Research has indicated that these multimeric compounds can exhibit high antimicrobial activity, in some cases exceeding the potency of standard antibiotics. The rationale behind this approach is that the repetition of the thiazole motif may enhance binding affinity to target sites or introduce novel mechanisms of action.

Table 2: Impact of Thiazole Ring Modifications on Antimicrobial Activity

| Modification Type | Example Structure | Key Findings |

|---|---|---|

| Dithiazole | Two linked thiazole units | High antimicrobial activity, sometimes exceeding standard antibiotics. |

| Trithiazole | Three linked thiazole units | Potent antimicrobial effects observed. |

| 4,4'-Bisthiazole | Symmetrically linked thiazole rings | Biological activity is dependent on the nature of the linkage and substituents. |

Hybridization with Other Heterocycles and SAR Implications

The strategy of molecular hybridization, which involves combining the this compound scaffold with other biologically active heterocycles, has yielded a diverse range of compounds with significant therapeutic potential. This approach aims to leverage the synergistic effects of both moieties to enhance potency, improve selectivity, or overcome resistance mechanisms.

Hybridization with Pyrazoline: Thiazole-pyrazoline hybrids have emerged as a promising class of antimicrobial agents. The pyrazoline ring, a well-known pharmacophore, when attached to the thiazole nucleus, often results in compounds with significant antibacterial and antifungal activities nih.gov. The SAR studies of these hybrids have revealed that the nature of the substituents on both the thiazole and pyrazoline rings is crucial for determining the spectrum and potency of antimicrobial action nih.gov.

Hybridization with Triazole and Oxadiazole: The incorporation of 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) moieties into the this compound framework has also been explored. These five-membered nitrogen- and oxygen-containing heterocycles are known to be present in numerous bioactive compounds. Linking these heterocycles to the thiazole ring can lead to compounds with a broad range of biological activities, and the specific linkage and substitution patterns are key to optimizing their efficacy nih.gov.

Table 3: Structure-Activity Relationship of this compound Hybrid Molecules

| Hybrid Heterocycle | Key SAR Observations | Resulting Biological Activity | Reference |

|---|---|---|---|

| Pyrazoline | Substituents on both rings are critical for activity. | Potent antimicrobial (antibacterial and antifungal) | nih.gov |

| 1,2,4-Triazole | Linkage and substitution patterns are key. | Broad-spectrum antimicrobial | nih.govnih.gov |

| 1,3,4-Oxadiazole | Nature of the connection to the thiazole ring influences potency. | Antimicrobial | nih.gov |

| Pyridine (B92270) | The position of the nitrogen atom in the pyridine ring and substituents affect activity. | Anti-inflammatory and antimicrobial | acs.org |

| 1,2,4-Triazine | The substitution pattern on the triazine ring is important. | Varied biological activities | benthamscience.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) on Thiazole (B1198619) Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of thiazole derivatives at the atomic level. Such studies offer a detailed understanding of the molecule's stability, reactivity, and spectroscopic features.

DFT calculations are employed to analyze the electronic structure of molecules like 2-bromo-4-methylthiazole. A study on the related compound 2-amino-4-methylthiazole (B167648) using DFT at the B3LYP/6-311++G(3df,3pd) level of theory determined its most stable tautomeric form. mdpi.com Similar calculations for this compound would elucidate key electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy correlates with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability |

| LUMO Energy | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for intermolecular interactions |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Thiazole derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.gov For instance, docking studies have been performed on thiazole-containing compounds against targets like the VEGFR-2 receptor, which is implicated in cancer. tandfonline.com These simulations help to visualize how the ligand fits into the active site of the target and identify key interactions.

For this compound, docking studies would likely show the thiazole ring's nitrogen and sulfur atoms acting as potential hydrogen bond acceptors. The methyl group could engage in hydrophobic interactions, and the bromine atom could form halogen bonds, which are recognized as important non-covalent interactions in ligand-protein binding.

| Type of Interaction | Potential Contributing Moiety |

|---|---|

| Hydrogen Bonding | Thiazole ring nitrogen |

| Halogen Bonding | Bromine atom at position 2 |

| Hydrophobic Interactions | Methyl group at position 4 and the thiazole ring |

| Van der Waals Forces | The entire molecule |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are generally considered more likely to be orally bioavailable. nih.gov Studies on various thiazole derivatives have utilized these in silico predictions to evaluate their potential as drug candidates. mdpi.comorientjchem.orgmdpi.com For many thiazole derivatives, these predictions have shown good gastrointestinal absorption and favorable bioavailability. nih.govmdpi.com

For this compound, with a molecular weight of approximately 178.05 g/mol , it comfortably falls within the limits of Lipinski's rule. sigmaaldrich.com Its predicted properties would suggest it has the potential to be a good starting point for the development of orally available drugs.

| Property | Predicted Status/Value | Relevance to Drug-Likeness (Lipinski's Rule) |

|---|---|---|

| Molecular Weight | ~178.05 g/mol sigmaaldrich.com | Complies (<500) |

| logP (Lipophilicity) | Predicted to be <5 | Likely Complies |

| Hydrogen Bond Donors | 0 | Complies (<5) |

| Hydrogen Bond Acceptors | 1 (thiazole nitrogen) | Complies (<10) |

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Bromo-4-methylthiazole by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In a typical ¹H NMR spectrum of this compound, the protons of the methyl group attached to the thiazole (B1198619) ring would be expected to produce a singlet signal. The chemical shift of this signal is influenced by the electron-withdrawing nature of the heterocyclic ring. Additionally, the proton on the thiazole ring would also give rise to a distinct signal, likely a singlet, with its chemical shift value being characteristic of its position within the aromatic system.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the bromine would exhibit a chemical shift in a region typical for carbons attached to a halogen. The other carbon atoms of the thiazole ring and the methyl group carbon would also resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (thiazole ring) | ~7.0-7.5 | Singlet |

| ¹H (methyl group) | ~2.3-2.7 | Singlet |

| ¹³C (C-Br) | ~135-145 | - |

| ¹³C (C=N) | ~150-160 | - |

| ¹³C (C-methyl) | ~145-155 | - |

| ¹³C (methyl) | ~15-20 | - |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation and Metabolic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₄H₄BrNS), the molecular ion peak would be expected to appear as a pair of peaks of nearly equal intensity, separated by two m/z units, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In an MS/MS experiment, the molecular ion is isolated and subjected to fragmentation. The analysis of the resulting fragment ions provides valuable information about the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass-to-charge ratio of an ion to a very high degree of precision. This allows for the determination of the elemental formula of this compound with a high level of confidence. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₄H₄BrNS, it is possible to confirm the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the methyl group and the thiazole ring, as well as vibrations associated with the C=N and C=C bonds within the heterocyclic ring. The C-Br stretching vibration would typically appear in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N stretch | 1650-1550 | Medium to Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-Br stretch | 700-500 | Medium to Strong |

Note: The data in this table represents typical ranges for these functional groups.

Metabolic and Pharmacokinetic Studies of Relevant Derivatives

In Vitro Metabolic Stability

The metabolic stability of a compound, often assessed using liver microsomes, provides a window into its susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s. This is a key factor in determining a drug's half-life and clearance in the body.

Research into the metabolic stability of thiazole-containing compounds has revealed varied profiles, significantly influenced by the nature and position of substituents on the thiazole (B1198619) ring. For instance, studies on 2-aminothiazole (B372263) derivatives with antiprion activity, such as IND24 and IND81, have demonstrated favorable metabolic stability. mdpi.com In mouse liver microsomes, these compounds exhibited a half-life of over 30 to 60 minutes, indicating a degree of resistance to rapid metabolic breakdown. mdpi.com This stability is a promising characteristic for maintaining therapeutic concentrations in vivo. mdpi.com

Further illustrating the impact of substitution, a comparative study of the anti-inflammatory drugs sudoxicam (B611048) and meloxicam (B1676189), which differ by a single methyl group on the thiazole ring, showed a dramatic difference in their metabolic pathways. nih.gov The presence of the methyl group in meloxicam alters the metabolic profile, steering it away from the formation of a reactive epoxide intermediate that is observed with sudoxicam. nih.gov

More detailed metabolic investigations have been conducted on MTEP, a compound featuring a 2-methyl-4-substituted thiazole ring. springernature.com Incubation of MTEP with liver microsomes from various species, including mice, rats, dogs, monkeys, and humans, led to the identification of three main oxidative metabolites. springernature.com These were a hydroxymethyl metabolite, a pyridine (B92270) oxide, and a novel aldehyde metabolite resulting from the opening of the thiazole ring. springernature.com The formation of these metabolites was found to be species-dependent, with mouse liver microsomes showing the highest rate of metabolism. springernature.com The proposed mechanism for the formation of the aldehyde metabolite involves initial oxidation at the sulfur atom, followed by epoxidation of the C4-C5 bond of the thiazole ring and subsequent ring cleavage. springernature.com

| Compound/Derivative Class | Test System | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazole Derivatives (IND24, IND81) | Mouse Liver Microsomes | Half-life > 30-60 minutes | mdpi.com |

| MTEP (3-[2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine) | Human, Monkey, Dog, Rat, Mouse Liver Microsomes | Metabolized into hydroxymethyl, pyridine oxide, and a thiazole ring-opened aldehyde metabolite. Species-dependent differences observed. | springernature.com |

| Sudoxicam | (Implied P450-mediated) | Undergoes P450-mediated oxidation to a reactive epoxide. | nih.gov |

| Meloxicam | (Implied P450-mediated) | Methyl substitution alters the metabolic pathway, avoiding epoxide formation. | nih.gov |

Assessment of Bioavailability

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for the development of orally active medicines. It is influenced by factors such as absorption, metabolism, and solubility.

Studies on 2-aminothiazole derivatives have provided valuable insights into the potential bioavailability of this class of compounds. The antiprion compounds IND24 and IND81, for instance, demonstrated good oral bioavailability in mice, with absolute bioavailability ranging from 27% to 40%. mdpi.com These compounds were also found to achieve high concentrations in the brain, which is significant for centrally acting agents. mdpi.com

In another study, the pharmacokinetic profile of a thiazolyl hydrazone derivative, RN104 (2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole), was evaluated in mice. nih.gov Following oral administration, the maximum plasma concentration was reached within 20 minutes, indicating rapid absorption from the gastrointestinal tract. nih.gov

The strategic modification of the thiazole scaffold has been shown to improve pharmacokinetic properties, including bioavailability. researchgate.net For example, the introduction of an amino group at the 2-position of the thiazole ring has been reported to enhance pharmacological properties and increase bioavailability. researchgate.net

| Compound/Derivative Class | Species | Oral Bioavailability (%) | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Derivatives (IND24, IND81) | Mouse | 27 - 40% | Achieved high concentrations in the brain. | mdpi.com |

| Thiazolyl Hydrazone Derivative (RN104) | Mouse | Not explicitly quantified, but rapid oral absorption observed. | Maximum plasma concentration reached in 20 minutes post-oral administration. | nih.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Pathways

The synthesis of 2-bromo-4-methylthiazole and its derivatives is a cornerstone for its further investigation and application. While established methods like the Hantzsch thiazole (B1198619) synthesis provide a fundamental approach, future research is directed towards developing more efficient, sustainable, and regioselective synthetic strategies.

The Hantzsch synthesis, a classical method for thiazole formation, typically involves the condensation of an α-haloketone with a thioamide. youtube.comnih.gov For this compound, this would conceptually involve the reaction of a 1-halo-propan-2-one derivative with a suitable thiourea (B124793) equivalent followed by bromination. However, challenges in regioselectivity and the use of potentially hazardous reagents highlight the need for innovative approaches.

Future synthetic endeavors are likely to focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have emerged as powerful tools in organic synthesis. The development of novel palladium-catalyzed methods could enable the direct and regioselective introduction of the bromine atom and methyl group onto the thiazole ring, offering higher yields and greater functional group tolerance. nih.govorganic-chemistry.orgresearchgate.net

Greener Synthetic Routes: There is a growing emphasis on environmentally benign chemical processes. Future research will likely explore the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of this compound synthesis. nih.gov

Flow Chemistry and Microreactor Technology: These technologies offer advantages in terms of safety, efficiency, and scalability. Applying flow chemistry to the Hantzsch synthesis or other novel pathways could lead to improved control over reaction parameters and higher purity of the final product. rsc.org

Sandmeyer-Type Reactions: The Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides via diazonium salts, presents another potential avenue for the synthesis of 2-bromothiazole (B21250) derivatives. wikipedia.orglscollege.ac.innih.govpku.edu.cnorganic-chemistry.org Investigating the adaptation of this reaction for the specific synthesis of this compound from a corresponding 2-amino-4-methylthiazole (B167648) precursor could provide a valuable alternative synthetic route.

A significant challenge in the synthesis of substituted thiazoles is achieving precise regiochemical control. The development of synthetic methods that allow for the selective functionalization of the C2, C4, and C5 positions of the thiazole ring is crucial for creating a diverse library of derivatives for biological screening.

Exploration of New Biological Activities

While the broader class of thiazole derivatives is known to possess a wide spectrum of biological activities, the specific pharmacological profile of this compound remains largely unexplored. Future research should focus on a systematic evaluation of its potential therapeutic properties. It is recognized as a valuable intermediate in the synthesis of molecules with antimicrobial and anti-inflammatory properties. chemimpex.com

Key areas for investigation include:

Antimicrobial Activity: Given that many thiazole-containing compounds exhibit antibacterial and antifungal properties, a thorough screening of this compound and its derivatives against a panel of clinically relevant pathogens is warranted. nih.govmersin.edu.trnih.govceon.rsekb.egnih.govmdpi.comnih.govbiointerfaceresearch.complu.mx Studies on related 4-methylthiazole (B1212942) derivatives have shown promising antimicrobial effects.

Anticancer Activity: The thiazole scaffold is a common feature in many anticancer agents. nih.gov Research into the cytotoxic effects of this compound against various cancer cell lines could uncover its potential as a lead compound for the development of new oncologic therapies. Studies on 4-methylthiazole have indicated its potential to induce apoptosis in leukemia cells. ksbu.edu.trksbu.edu.tr

Anti-inflammatory Activity: Chronic inflammation is implicated in a wide range of diseases. Investigating the ability of this compound to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines, could lead to the discovery of novel anti-inflammatory agents. nih.govmdpi.com

The following table summarizes the potential biological activities of this compound based on the known activities of related thiazole derivatives.

| Biological Activity | Potential Target/Mechanism |

| Antimicrobial | Inhibition of bacterial cell wall synthesis, disruption of fungal cell membranes. |

| Anticancer | Induction of apoptosis, inhibition of cell cycle progression, targeting of cancer-specific signaling pathways. |

| Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes, reduction of pro-inflammatory cytokine production. |

A significant challenge in this area is the potential for off-target effects and toxicity. Therefore, comprehensive preclinical studies will be necessary to evaluate the safety and efficacy of any promising derivatives.

Design of Targeted Therapeutics Based on Thiazole Scaffolds

The this compound core represents a valuable building block for the design of targeted therapeutics that can interact with specific biological macromolecules with high affinity and selectivity. The bromine atom at the 2-position provides a convenient handle for further chemical modification through various cross-coupling reactions, allowing for the introduction of diverse pharmacophores.

Future research in this area will likely concentrate on:

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes and are prominent targets in cancer therapy. The thiazole ring is a well-established scaffold for the design of kinase inhibitors. The this compound moiety can be strategically incorporated into molecules designed to target the ATP-binding site of specific kinases.

Protease Inhibitors: Proteases play a critical role in various physiological and pathological processes, including viral replication and cancer progression. The thiazole scaffold can be utilized to develop inhibitors that target the active site of specific proteases, such as the SARS-CoV-2 main protease. nih.govku.edubohrium.com

G Protein-Coupled Receptor (GPCR) Ligands: GPCRs are the largest family of cell surface receptors and are major drug targets. The versatile nature of the this compound scaffold allows for the synthesis of diverse libraries of compounds to be screened for activity as agonists or antagonists of specific GPCRs. nih.gov

The design of targeted therapeutics requires a deep understanding of the structure-activity relationship (SAR). Systematic modifications of the this compound scaffold and the evaluation of the biological activity of the resulting analogs will be crucial for optimizing potency and selectivity. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in guiding the rational design of these targeted therapeutics.

The table below outlines potential therapeutic targets for drugs designed using the this compound scaffold.

| Therapeutic Target | Disease Area | Rationale for Targeting |

| Protein Kinases | Cancer, Inflammatory Diseases | Inhibition of aberrant signaling pathways driving disease progression. |

| Proteases | Viral Infections, Cancer | Blocking of essential enzymatic activity required for pathogen replication or tumor invasion. |

| GPCRs | Neurological Disorders, Metabolic Diseases | Modulation of receptor activity to restore normal physiological function. |

A primary challenge in the design of targeted therapeutics is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities. Furthermore, optimizing the pharmacokinetic properties of these compounds to ensure adequate drug exposure at the site of action is a critical aspect of the drug development process.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.